Donafenib

Description

This compound is an orally available multikinase inhibitor that targets Raf kinase and various receptor tyrosine kinases (RTKs), with potential antineoplastic activity. Upon oral administration, this compound binds to and blocks the activity of Raf kinase, and inhibits Raf-mediated signal transduction pathways. This inhibits cell proliferation in Raf-expressing tumor cells. In addition, this agent may inhibit unidentified RTKs, and thus may further block tumor cell proliferation in susceptible tumor cells. Raf, a serine/threonine protein kinase, plays a key role in the Raf/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway. Deregulation of this pathway often results in tumor cell proliferation and survival.

CM-4307 is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 11 investigational indications.

functions as a multikinase inhibito

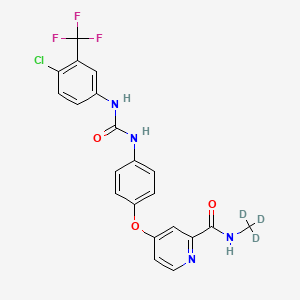

Structure

3D Structure

Properties

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-(trideuteriomethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDQJTXFUGDVEO-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClF3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648995 | |

| Record name | 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-(~2~H_3_)methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1130115-44-4 | |

| Record name | CM-4307 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1130115444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CM-4307 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-(~2~H_3_)methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DONAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41XGO0VS1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Donafenib's Mechanism of Action in Hepatocellular Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Donafenib (Sorafenib-d3) is a novel multi-kinase inhibitor approved for the first-line treatment of unresectable hepatocellular carcinoma (HCC). As a deuterated derivative of sorafenib, it exhibits an improved pharmacokinetic profile and a more favorable safety and tolerability profile. This compound exerts its anti-tumor effects through a dual mechanism: the inhibition of key signaling pathways involved in tumor proliferation and angiogenesis, and the induction of programmed cell death through ferroptosis and apoptosis. This technical guide provides an in-depth overview of the core mechanisms of action of this compound in HCC, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: Multi-Kinase Inhibition and Induction of Programmed Cell Death

This compound's primary mechanism of action is the inhibition of multiple receptor tyrosine kinases (RTKs) and serine/threonine kinases, which are crucial for HCC progression. Concurrently, recent studies have elucidated a novel mechanism involving the activation of the p53 signaling pathway, leading to two distinct forms of programmed cell death: ferroptosis and apoptosis.[1][2]

Inhibition of Angiogenesis and Tumor Cell Proliferation

Similar to its parent compound sorafenib, this compound targets several key kinases involved in two critical aspects of cancer progression: tumor angiogenesis (the formation of new blood vessels that supply tumors with nutrients and oxygen) and tumor cell proliferation.

The primary kinase targets of this compound include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFR-2 and VEGFR-3, this compound blocks the signaling cascade initiated by VEGF, a potent pro-angiogenic factor. This leads to a reduction in tumor neovascularization, thereby limiting tumor growth and metastasis.[3][4][5]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFR-β, which is expressed on pericytes and smooth muscle cells surrounding blood vessels, further contributes to the anti-angiogenic effect by destabilizing the tumor vasculature.[6]

-

Raf Kinases (c-Raf/Raf-1 and B-Raf): this compound targets the Raf/MEK/ERK signaling pathway, a central cascade that regulates cell proliferation, differentiation, and survival. By inhibiting Raf kinases, this compound effectively halts the downstream signaling that drives uncontrolled cancer cell growth.[3][4][5]

The deuteration of this compound enhances its metabolic stability, leading to a more sustained exposure in the body compared to sorafenib, which may contribute to its improved efficacy and safety profile observed in clinical trials.[7][8]

Induction of Ferroptosis and Apoptosis via p53 Activation

A significant and more recently discovered aspect of this compound's mechanism of action is its ability to induce programmed cell death in HCC cells. This is primarily achieved through the activation of the p53 tumor suppressor pathway.[1][2]

-

p53 Activation: this compound treatment leads to an upregulation of p53 protein levels in HCC cells. Activated p53 then acts as a transcription factor, initiating downstream cellular processes that lead to cell death.[1]

-

Induction of Ferroptosis: this compound has been shown to induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. Mechanistically, this compound and the histone demethylase inhibitor GSK-J4 have been found to synergistically promote the expression of Heme Oxygenase-1 (HMOX1), leading to increased intracellular Fe2+ levels and subsequent ferroptosis.[9][10]

-

Enhancement of Apoptosis: In addition to ferroptosis, the activation of p53 by this compound also enhances apoptosis, a distinct form of programmed cell death. This is evidenced by an increase in the expression of pro-apoptotic proteins and a dose-dependent increase in apoptosis rates in this compound-treated HCC cells.[1][2]

Quantitative Data

The following tables summarize the key quantitative data on the efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| Raf-1 | 6[3][4][5] |

| B-Raf | 22[3][4][5] |

| mVEGFR-2 | 15[5] |

| VEGFR-3 | 20[3][4][5] |

Note: The IC50 values for this compound are reported to be the same as for Sorafenib, indicating that deuteration does not alter the in vitro kinase inhibition activity.

Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Nude Mouse Xenograft Model

| Treatment Group | Dosage | Mean Tumor Volume (Day 16) | Tumor Growth Inhibition vs. Control |

| Control | - | ~1200 mm³ | - |

| This compound | 30 mg/kg | ~500 mm³ | Significant (p<0.001)[11] |

Note: The study demonstrated a significant slowing of tumor growth with this compound treatment compared to the control group.[11]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound in HCC.

Experimental Workflows

The following diagrams outline the typical workflows for key experiments used to elucidate this compound's mechanism of action.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific kinases.

Methodology:

-

Reagents and Materials:

-

Recombinant human kinases (e.g., VEGFR-2, PDGFR-β, c-Raf, B-Raf)

-

Kinase-specific substrate

-

ATP

-

This compound stock solution (in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Add the kinase and its specific substrate to the wells of a 384-well plate.

-

Add the this compound dilutions to the wells and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability Assay

Objective: To assess the cytotoxic effect of this compound on HCC cell lines.

Methodology:

-

Reagents and Materials:

-

HCC cell lines (e.g., HepG2, Huh-7)

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

-

This compound stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8) or similar viability reagent

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed HCC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

-

At the end of the treatment period, add the CCK-8 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

Western Blot Analysis for p53 Pathway Activation

Objective: To detect changes in the expression of p53 and related proteins in response to this compound treatment.

Methodology:

-

Reagents and Materials:

-

HCC cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat HCC cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

β-actin is typically used as a loading control to normalize protein expression levels.

-

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animals and Cell Lines:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

HCC cell line (e.g., Huh-7)

-

-

Procedure:

-

Subcutaneously inject HCC cells into the flank of the mice.

-

When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 30 mg/kg, orally) or vehicle control daily.

-

Measure tumor volume and body weight every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

-

Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and control groups.[11]

-

Conclusion

This compound represents a significant advancement in the systemic therapy of unresectable HCC. Its multifaceted mechanism of action, which combines the inhibition of key pro-tumorigenic signaling pathways with the induction of programmed cell death through p53 activation, provides a strong rationale for its clinical efficacy. The improved pharmacokinetic and safety profile of this compound compared to sorafenib further enhances its therapeutic potential. Continued research into the intricate molecular mechanisms of this compound, particularly its role in inducing ferroptosis, will likely unveil new avenues for combination therapies and further optimize its clinical application in the management of HCC.

References

- 1. This compound activates the p53 signaling pathway in hepatocellular carcinoma, induces ferroptosis, and enhances cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | VEGFR | Raf | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. This compound and GSK-J4 Synergistically Induce Ferroptosis in Liver Cancer by Upregulating HMOX1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. doaj.org [doaj.org]

- 11. Integrated multi-omics demonstrates enhanced antitumor efficacy of this compound combined with FADS2 inhibition in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Donafenib: A Technical Kinase Profile and Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donafenib (Zepsun®) is an orally available, small-molecule multikinase inhibitor approved for the treatment of unresectable hepatocellular carcinoma.[1] Structurally, it is a deuterated derivative of sorafenib, a modification intended to improve its pharmacokinetic properties by enhancing molecular stability.[2] Like its parent compound, this compound exerts its anti-neoplastic effects by targeting key kinases involved in tumor cell proliferation and angiogenesis. This technical guide provides a detailed overview of the kinase inhibition profile of this compound, the experimental methodologies used for its characterization, and the core signaling pathways it modulates.

Kinase Inhibition Profile

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of sorafenib against a panel of key kinases implicated in cancer progression. This data provides a strong indication of the primary targets of this compound.

| Kinase Family | Target Kinase | IC50 (nM) |

| Raf/MEK/ERK Pathway | Raf-1 (c-Raf) | 6[3][4] |

| B-Raf | 22[3][4] | |

| B-Raf (V600E) | 38[3] | |

| Receptor Tyrosine Kinases (RTKs) | VEGFR-1 | 26 |

| VEGFR-2 | 90[3][4] | |

| VEGFR-3 | 20[3][4] | |

| PDGFR-β | 57[3][4] | |

| c-Kit | 68[3] | |

| Flt-3 | 58[3] | |

| RET | 43 | |

| FGFR-1 | 580[3][4] |

Note: Data presented is for Sorafenib, the non-deuterated analog of this compound.

Core Signaling Pathways Modulated by this compound

This compound's therapeutic effect is derived from its ability to simultaneously inhibit multiple signaling cascades critical for tumor growth and survival. The two primary pathways targeted are the Raf/MEK/ERK pathway, which drives cell proliferation, and the VEGFR/PDGFR pathways, which are central to angiogenesis.

Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus, promoting cell division and survival.[5] this compound directly inhibits both wild-type and mutant forms of Raf kinases, thereby blocking downstream signaling and inhibiting tumor cell proliferation.[3]

Caption: this compound inhibits the Raf/MEK/ERK signaling pathway.

VEGFR/PDGFR Angiogenesis Pathways

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) are key signaling molecules in this process. This compound inhibits their receptors (VEGFR and PDGFR) on endothelial cells and pericytes, thereby disrupting the formation of a functional tumor vasculature.[1]

Caption: this compound inhibits key angiogenesis signaling pathways.

Experimental Protocols

The characterization of this compound's kinase inhibition profile involves a series of standardized in vitro biochemical and cell-based assays.

In Vitro Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is a radiometric or fluorescence-based assay that quantifies the transfer of phosphate from ATP to a substrate.

Objective: To determine the IC50 value of this compound against a panel of purified kinases.

Materials:

-

Recombinant purified active kinases

-

Specific peptide or protein substrates for each kinase

-

This compound (dissolved in DMSO)

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled for fluorescence assays)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Assay plates (e.g., 384-well)

-

Detection reagents (e.g., scintillation fluid, fluorescence-based detection kits like ADP-Glo™)

-

Microplate reader (scintillation counter or fluorescence plate reader)

Generalized Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO to create a range of concentrations for testing.

-

Assay Plate Setup: Add a small volume of each this compound dilution to the wells of the assay plate. Include controls for 100% kinase activity (DMSO vehicle only) and 0% activity (no enzyme).

-

Kinase Reaction: a. Add the purified kinase enzyme to each well and pre-incubate with this compound for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding. b. Initiate the kinase reaction by adding a master mix containing the specific substrate and ATP. c. Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

-

Detection: a. Stop the reaction. For radiometric assays, this involves spotting the reaction mixture onto a filter membrane to capture the phosphorylated substrate. b. Add detection reagents according to the assay format (e.g., wash filters and add scintillation fluid). c. Measure the signal (e.g., radioactivity, fluorescence) using a plate reader.

-

Data Analysis: a. Subtract background signal (0% activity control). b. Normalize the data to the 100% activity control. c. Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Caption: General workflow for a biochemical kinase inhibition assay.

Cellular Assay for Target Inhibition (Western Blot)

To confirm that this compound inhibits its intended targets within a cellular context, Western blotting is commonly used to measure the phosphorylation status of kinases and their downstream substrates.

Objective: To assess the effect of this compound on the phosphorylation of target kinases (e.g., VEGFR, PDGFR) and downstream effectors (e.g., ERK) in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., hepatocellular carcinoma lines like HepG2, Huh7)

-

Cell culture media and supplements

-

This compound

-

Growth factors (e.g., VEGF, PDGF) to stimulate pathways

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system and membranes (e.g., PVDF)

-

Blocking buffer (e.g., BSA or non-fat milk in TBST)

-

Primary antibodies (phospho-specific and total protein for targets like VEGFR, PDGFR, ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Generalized Protocol:

-

Cell Culture and Treatment: a. Culture cancer cells to a desired confluency. b. Serum-starve the cells to reduce basal signaling activity. c. Pre-treat cells with various concentrations of this compound for a specified time. d. Stimulate the cells with a relevant growth factor (e.g., VEGF) for a short period to activate the target pathway.

-

Protein Extraction: a. Wash cells with cold PBS. b. Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors. c. Clarify the lysates by centrifugation to remove cellular debris. d. Determine protein concentration using a standard assay (e.g., BCA).

-

SDS-PAGE and Western Blotting: a. Denature protein samples and separate them by size using SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation and Detection: a. Incubate the membrane with a primary antibody against a specific phosphorylated protein (e.g., anti-phospho-ERK). b. Wash the membrane and incubate with an HRP-conjugated secondary antibody. c. Apply a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis and Re-probing: a. Quantify the band intensities. b. To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the protein or a housekeeping protein like β-actin.[6]

Conclusion

This compound is a multi-kinase inhibitor that, like its analog sorafenib, targets key kinases in the Raf/MEK/ERK and VEGFR/PDGFR signaling pathways. This dual mechanism of action allows it to simultaneously inhibit tumor cell proliferation and the angiogenesis required to sustain tumor growth. The technical protocols outlined in this guide represent the standard methodologies used to elucidate the kinase inhibition profile and validate the mechanism of action for targeted therapies like this compound, providing a framework for further research and development in oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Sorafenib, a multikinase inhibitor, is effective in vitro against non-Hodgkin lymphoma and synergizes with the mTOR inhibitor rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Studies on Donafenib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donafenib (Zepsun®) is an orally available small molecule multi-kinase inhibitor that represents a deuterated derivative of sorafenib. This structural modification enhances its pharmacokinetic profile, leading to improved stability and greater systemic exposure.[1] this compound targets a range of serine/threonine and receptor tyrosine kinases crucial for tumor growth, proliferation, and angiogenesis. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and available safety data.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting multiple key kinases involved in cancer cell signaling. Its primary targets include:

-

RAF Kinases (BRAF, CRAF): By inhibiting the RAF/MEK/ERK signaling pathway, this compound can suppress downstream signaling that promotes cancer cell proliferation and survival.

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs, particularly VEGFR2, disrupts angiogenesis, the process of new blood vessel formation that is vital for tumor growth and metastasis. This effectively "starves" the tumor of essential nutrients and oxygen.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Targeting PDGFRs further contributes to the anti-angiogenic effect and can also inhibit tumor cell proliferation.

-

Fibroblast Growth Factor Receptors (FGFRs): Inhibition of FGFRs adds to the multi-targeted anti-angiogenic and anti-proliferative activity of this compound.

Recent studies have also elucidated that this compound can activate the p53 signaling pathway, a critical tumor suppressor pathway. This activation leads to the induction of both apoptosis (programmed cell death) and ferroptosis, an iron-dependent form of regulated cell death, further contributing to its anti-cancer efficacy.[2][3]

Signaling Pathway Diagrams

In Vitro Efficacy

This compound has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly in hepatocellular carcinoma (HCC) models.

Cell Viability and IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound has been determined in several HCC cell lines, showcasing its dose-dependent inhibitory effect.

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Citation |

| Hepa1-6 | Mouse Hepatocellular Carcinoma | 24 hours | 10.9 | [2] |

| 48 hours | 9.1 | [2] | ||

| Huh7 | Human Hepatocellular Carcinoma | 24 hours | 14.2 | [2] |

| 48 hours | 5.0 | [2] |

Note: Comprehensive IC50 data for this compound across a broader range of cancer cell lines, such as the NCI-60 panel, is not publicly available at this time.

Induction of Apoptosis and Ferroptosis

Studies have shown that this compound treatment leads to a dose-dependent increase in apoptosis in HCC cell lines. In Hepa1-6 cells, the proportion of late-stage apoptotic cells increased from 4.96% in the control group to 13.34% after treatment with 20 µM/L this compound. Similarly, in Huh7 cells, the late-stage apoptotic population increased from 4.02% to 8.40% under the same conditions.[2] This is accompanied by an accumulation of reactive oxygen species (ROS), a key event in the induction of both apoptosis and ferroptosis.[2]

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have confirmed the anti-tumor activity of this compound.

Hepatocellular Carcinoma (HCC) Xenograft Models

In a Huh7 human hepatocellular carcinoma xenograft model in nude mice, intraperitoneal administration of this compound at doses of 5, 10, and 20 mg/kg every two days resulted in a dose-dependent reduction in tumor volume.[2] Another study using a BALB/c nude mouse xenograft model also demonstrated significant tumor growth inhibition, with the tumor mass in the this compound-treated group being 65.31% of the control group after 16 days.[4]

Experimental Workflow for a Huh7 Xenograft Study

Pharmacokinetics

The deuteration of this compound leads to an altered metabolic profile compared to sorafenib, resulting in a more favorable pharmacokinetic profile.

Preclinical Pharmacokinetic Parameters in Rats

A study in rats provided the following pharmacokinetic parameters for this compound after oral administration.

| Parameter | Value | Citation |

| t1/2 (half-life) | 1.4-fold higher than sorafenib | [5] |

| Cmax (Maximum Concentration) | 6.2-fold higher than sorafenib | [5] |

| AUC0-t (Area Under the Curve) | 3.1-fold higher than sorafenib | [5] |

Note: Comprehensive preclinical pharmacokinetic data for this compound in other species such as mice and dogs are not currently available in the public domain.

Toxicology

| Species | MTD | Citation |

| Human | 300 mg twice daily | [6][7][8] |

Note: This MTD is from a clinical study and not a preclinical animal study.

Experimental Protocols

Detailed, step-by-step protocols for the preclinical evaluation of this compound are often specific to the conducting laboratory. However, based on published studies, the following provides an overview of the methodologies used.

Cell Viability Assay (CCK-8/MTT)

-

Cell Seeding: Plate cancer cells (e.g., Hepa1-6, Huh7) in 96-well plates at a density of 5 x 10^4 cells/mL (100 µL/well) and incubate overnight.[9]

-

Drug Treatment: Treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 24 or 48 hours.[9]

-

Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 2-4 hours.[9]

-

Absorbance Measurement: Measure the optical density at 450 nm using a microplate reader.[9]

-

IC50 Calculation: Calculate the IC50 value using appropriate software (e.g., Prism).[9]

Western Blot Analysis

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 10-30 µg of protein per lane on an 8% or 12% SDS-polyacrylamide gel.[2]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[2]

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[2]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-VEGFR, p-ERK, p53, Bax, Bcl-2) overnight at 4°C. Specific antibody dilutions need to be optimized for each experiment.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL detection reagent.

In Vitro Kinase Assays (General Protocol)

-

Reaction Setup: In a 96-well plate, combine the kinase (e.g., VEGFR2, BRAF), a suitable substrate, and ATP in a kinase assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.[10]

-

Detection: Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP consumed, which is inversely proportional to the kinase activity.

-

Luminescence Reading: Measure the luminescent signal using a microplate reader.

Conclusion

The preclinical data for this compound highlight its potential as a potent multi-kinase inhibitor with significant anti-tumor activity, particularly in hepatocellular carcinoma. Its improved pharmacokinetic profile compared to sorafenib is a key advantage. The mechanism of action, involving the inhibition of key signaling pathways and the induction of both apoptosis and ferroptosis, provides a strong rationale for its clinical development. Further publication of comprehensive preclinical data, including a wider range of in vitro and in vivo models, detailed toxicology, and pharmacokinetic profiles in various species, will be beneficial for the research community.

References

- 1. scantox.com [scantox.com]

- 2. ijbs.com [ijbs.com]

- 3. Regulatory Forum Opinion Piece*: Retrospective Evaluation of Doses in the 26-week Tg.rasH2 Mice Carcinogenicity Studies: Recommendation to Eliminate High Doses at Maximum Tolerated Dose (MTD) in Future Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Integrated multi-omics demonstrates enhanced antitumor efficacy of this compound combined with FADS2 inhibition in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A549 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. A Phase I dose-escalation, pharmacokinetics and food-effect study of oral this compound in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. This compound activates the p53 signaling pathway in hepatocellular carcinoma, induces ferroptosis, and enhances cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

Donafenib: A Technical Overview of its Molecular Structure and Kinase-Inhibiting Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donafenib, a novel multikinase inhibitor, has emerged as a significant therapeutic agent in the landscape of oncology, particularly for the treatment of unresectable hepatocellular carcinoma (HCC). As a deuterated derivative of sorafenib, it exhibits an improved pharmacokinetic profile and a favorable safety and tolerability profile. This technical guide provides an in-depth analysis of this compound's molecular structure, its mechanism of action as a potent inhibitor of key signaling pathways implicated in tumor growth and angiogenesis, and a summary of its preclinical and clinical activity. Detailed experimental protocols for assays relevant to its characterization are also provided, alongside visual representations of its targeted signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a synthetic organic compound with the IUPAC name 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-(trideuteriomethyl)pyridine-2-carboxamide.[1][2] Its development as a deuterated analog of sorafenib involves the substitution of three hydrogen atoms with deuterium on the N-methyl group. This modification enhances molecular stability, leading to an improved pharmacokinetic profile.

| Property | Value | Reference |

| IUPAC Name | 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-(trideuteriomethyl)pyridine-2-carboxamide | [1][2] |

| Synonyms | CM-4307, Zepsun | [2][3] |

| CAS Number | 1130115-44-4 | [1][3] |

| Molecular Formula | C₂₁H₁₃D₃ClF₃N₄O₃ | [3] |

| Molar Mass | 467.85 g/mol | [3] |

| SMILES | [2H]C([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | [2] |

Mechanism of Action and Targeted Signaling Pathways

This compound functions as a multikinase inhibitor, targeting several key enzymes involved in tumor cell proliferation and angiogenesis.[4] Its primary mechanism of action involves the inhibition of the Raf/MEK/ERK signaling pathway and various receptor tyrosine kinases (RTKs).[2][5]

Key Molecular Targets:

-

Raf Kinases: this compound inhibits both wild-type B-Raf and C-Raf, serine/threonine kinases that are central components of the Raf/MEK/ERK pathway.[6] Dysregulation of this pathway is a frequent event in many cancers, leading to uncontrolled cell division and survival.[2]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): By targeting VEGFR-2 and VEGFR-3, this compound blocks the signaling cascade initiated by VEGF, a key driver of angiogenesis.[6] This inhibition leads to a reduction in tumor neovascularization, thereby limiting the supply of nutrients and oxygen to the tumor.

-

Platelet-Derived Growth Factor Receptor (PDGFR): this compound also inhibits PDGFR-β, another RTK involved in angiogenesis and tumor growth.[6]

The simultaneous inhibition of these pathways results in a dual antitumor effect: a direct suppression of tumor cell proliferation and an anti-angiogenic effect that curtails tumor growth and metastasis.

Preclinical and Clinical Activity

Preclinical Activity

This compound, being a deuterated derivative of sorafenib, is expected to have a similar or improved kinase inhibition profile. Sorafenib has demonstrated potent inhibition of several kinases in cell-free assays.

| Kinase Target | IC₅₀ (nM) for Sorafenib |

| Raf-1 | 6 |

| mVEGFR-2 | 15 |

| mVEGFR-3 | 20 |

| B-RAF | 22 |

| PDGFR-β | 57 |

| c-KIT | 68 |

| Data for Sorafenib, the non-deuterated parent compound of this compound.[7] |

In cell-based assays, this compound has shown significant inhibitory effects on the proliferation of hepatocellular carcinoma cell lines.

| Cell Line | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h |

| Hepa1-6 | 10.9 | 9.1 |

| Huh7 | 14.2 | 5.0 |

| Data from a CCK-8 cell viability assay.[8] |

Clinical Activity in Unresectable Hepatocellular Carcinoma

A pivotal open-label, randomized, parallel-controlled phase II-III clinical trial (ZGDH3) compared the efficacy and safety of this compound versus Sorafenib as a first-line treatment for patients with unresectable or metastatic hepatocellular carcinoma.[9]

| Efficacy Endpoint | This compound (n=328) | Sorafenib (n=331) | Hazard Ratio (95% CI) | P-value |

| Median Overall Survival (mOS) | 12.1 months | 10.3 months | 0.831 (0.699-0.988) | 0.0245 |

| Median Progression-Free Survival (mPFS) | 3.7 months | 3.6 months | 0.909 (0.763-1.082) | 0.0570 |

| Objective Response Rate (ORR) | 4.6% | 2.7% | - | 0.2448 |

| Disease Control Rate (DCR) | 30.8% | 28.7% | - | 0.5532 |

| Data from the ZGDH3 Phase II-III clinical trial.[9][10] |

The study concluded that this compound demonstrated a statistically significant improvement in overall survival compared to sorafenib, with a favorable safety profile.[9] The incidence of drug-related grade ≥3 adverse events was significantly lower in the this compound arm (38%) compared to the Sorafenib arm (50%).[9][10]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a specific kinase using a luminescence-based assay that measures ADP production.

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in DMSO.

-

Dilute the target kinase and its specific substrate in the appropriate kinase assay buffer.

-

Prepare an ATP solution at a concentration close to the Kₘ for the specific kinase.

-

-

Kinase Reaction:

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the diluted kinase to each well and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding the ATP and substrate mixture.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Terminate the reaction by adding an ADP-Glo™ Reagent. This also depletes the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add a Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Proliferation (MTT) Assay

This protocol describes the use of an MTT assay to determine the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology:

-

Cell Seeding:

-

Harvest and count the desired cancer cells.

-

Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each this compound concentration compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the cell viability against the log of the this compound concentration.

-

Conclusion

This compound represents a significant advancement in the systemic treatment of unresectable hepatocellular carcinoma. Its deuterated structure confers an improved pharmacokinetic and safety profile compared to its parent compound, sorafenib. The mechanism of action, centered on the inhibition of the Raf/MEK/ERK pathway and key receptor tyrosine kinases like VEGFR and PDGFR, provides a strong rationale for its antitumor and anti-angiogenic effects. The robust clinical data demonstrating superior overall survival underscores its therapeutic value. This technical guide provides a comprehensive resource for the scientific community to further explore and build upon the understanding of this promising anticancer agent.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound activates the p53 signaling pathway in hepatocellular carcinoma, induces ferroptosis, and enhances cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. In vitro kinase assay [protocols.io]

An In-depth Technical Guide to the Discovery and Development of Donafenib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Donafenib (Zepsun®), a novel multi-kinase inhibitor, represents a significant advancement in the treatment of advanced hepatocellular carcinoma (HCC). As a deuterated derivative of sorafenib, this compound exhibits an improved pharmacokinetic profile and a favorable safety and tolerability profile compared to its predecessor. Developed by Suzhou Zelgen Biopharmaceuticals, this compound has demonstrated superiority in overall survival in a head-to-head phase II/III clinical trial against sorafenib, leading to its approval in China for the first-line treatment of unresectable HCC. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, with a focus on the core scientific data and experimental methodologies that underpin its clinical success.

Introduction: The Rationale for a Deuterated Sorafenib

Sorafenib, a multi-kinase inhibitor targeting the RAF/MEK/ERK signaling pathway and various receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, has been a standard of care for advanced HCC for over a decade.[1] However, its clinical utility can be limited by adverse effects and the development of resistance. The discovery of this compound was driven by the rationale that strategic deuteration of the sorafenib molecule could improve its metabolic stability.[2] Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon, which can slow down cytochrome P450-mediated metabolism.[2] In this compound, the N-methyl group of sorafenib is replaced with a trideuteriomethyl group (-CD3). This modification was hypothesized to reduce the rate of N-demethylation, a key metabolic pathway for sorafenib, leading to increased plasma exposure and potentially enhanced efficacy and an altered safety profile.[2]

Medicinal Chemistry and Synthesis

The synthesis of this compound involves a multi-step process that culminates in the introduction of the critical trideuteriomethyl group. While specific proprietary details of the industrial synthesis are not fully public, the general synthetic scheme can be inferred from patent literature and analogous chemical reactions. The core structure is assembled through key reactions such as etherification and urea formation, with the final step involving the amidation of a carboxylic acid precursor with trideuteriomethylamine.

Simplified Synthetic Scheme:

A common synthetic route starts with picolinic acid, which undergoes halogenation, amidation, and etherification to build the core scaffold. The final key step is the formation of the urea linkage. The deuterated methylamine is introduced during the amidation step to yield the final this compound molecule.[3]

Mechanism of Action: A Multi-Kinase Inhibitor

This compound, like sorafenib, is a potent inhibitor of multiple kinases involved in tumor cell proliferation and angiogenesis.[4][5] Its primary mechanism of action involves the dual targeting of:

-

The RAF/MEK/ERK Signaling Pathway: This pathway is a critical regulator of cell proliferation, differentiation, and survival. This compound inhibits both wild-type and mutant forms of RAF kinases (B-RAF and c-RAF), thereby blocking downstream signaling to MEK and ERK and inhibiting tumor cell growth.[4]

-

Receptor Tyrosine Kinases (RTKs): this compound inhibits several RTKs crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients and oxygen) and tumor progression. These include Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[5] By blocking these receptors, this compound impedes tumor neovascularization.

The ability of this compound to simultaneously inhibit these key pathways contributes to its robust anti-tumor activity.[5]

Preclinical Development

The preclinical evaluation of this compound established its anti-tumor activity and characterized its pharmacokinetic and pharmacodynamic properties.

In Vitro Studies

4.1.1. Kinase Inhibition Assays

Table 1: In Vitro Kinase Inhibition Profile of Sorafenib

| Kinase Target | IC50 (nM) |

| c-RAF | 6 |

| B-RAF | 22 |

| VEGFR-2 | 90 |

| VEGFR-3 | 20 |

| PDGFR-β | 57 |

| c-KIT | 68 |

| FLT3 | 58 |

| RET | 43 |

| Note: Data for sorafenib. This compound is expected to have a similar target profile. |

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

A common method for assessing kinase inhibition is a radiometric filter binding assay or a fluorescence-based assay. A generalized protocol is as follows:

-

Reaction Setup: Recombinant kinase, a specific substrate peptide, and a range of this compound concentrations are incubated in a kinase reaction buffer.

-

Initiation: The reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

-

Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, a specific antibody or sensor is used to detect the phosphorylated product.

-

Data Analysis: The percentage of kinase activity inhibition at each this compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

4.1.2. Cell-Based Assays

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those derived from hepatocellular carcinoma.

Table 2: In Vitro Anti-proliferative Activity of this compound in HCC Cell Lines

| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h |

| Hepa1-6 | 10.9 | 9.1 |

| Huh7 | 14.2 | 5.0 |

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: HCC cells (e.g., HepG2, Huh7) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of this compound concentrations for specified durations (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.

Experimental Protocol: Western Blot Analysis of Signaling Pathway Inhibition

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-VEGFR, VEGFR).

-

Detection: Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of pathway inhibition.

In Vivo Studies

4.2.1. Xenograft Models

The anti-tumor efficacy of this compound in vivo has been demonstrated in various xenograft models of human cancers, including hepatocellular carcinoma.

Experimental Protocol: HCC Xenograft Model

-

Cell Implantation: Human HCC cells (e.g., HepG2, SMMC-7721) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment groups and administered this compound (e.g., by oral gavage) or a vehicle control daily for a specified period.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis, or western blot for pathway analysis).

-

Data Analysis: Tumor growth inhibition is calculated, and statistical significance is determined.

Clinical Development: The ZGDH3 Trial

The pivotal clinical study that established the superiority of this compound over sorafenib is the ZGDH3 trial (NCT02645981), an open-label, randomized, multicenter phase II/III trial conducted in China.[6]

5.1. Study Design

-

Patients: Patients with unresectable or metastatic HCC, Child-Pugh score ≤ 7, and no prior systemic therapy.

-

Randomization: Patients were randomized 1:1 to receive either this compound (0.2 g twice daily) or sorafenib (0.4 g twice daily).

-

Primary Endpoint: Overall Survival (OS).

-

Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), Disease Control Rate (DCR), and safety.

5.2. Efficacy Results

This compound demonstrated a statistically significant improvement in overall survival compared to sorafenib.

Table 3: Key Efficacy Outcomes of the ZGDH3 Trial (Full Analysis Set)

| Endpoint | This compound (n=328) | Sorafenib (n=331) | Hazard Ratio (95% CI) | p-value |

| Median Overall Survival (months) | 12.1 | 10.3 | 0.831 (0.699 - 0.988) | 0.0245 |

| Median Progression-Free Survival (months) | 3.7 | 3.6 | 0.909 (0.763 - 1.082) | 0.0570 |

| Objective Response Rate (%) | 4.6 | 2.7 | - | 0.2448 |

| Disease Control Rate (%) | 30.8 | 28.7 | - | 0.5532 |

5.3. Safety and Tolerability

This compound exhibited a more favorable safety profile compared to sorafenib, with a lower incidence of drug-related grade ≥3 adverse events.

Table 4: Incidence of Common Drug-Related Adverse Events in the ZGDH3 Trial

| Adverse Event | This compound (%) | Sorafenib (%) |

| Hand-foot skin reaction | 50.5 | 67.5 |

| Diarrhea | 36.6 | 47.0 |

| Aspartate aminotransferase increased | 40.5 | - |

| Blood bilirubin increased | 39.0 | - |

| Platelet count decreased | 37.8 | - |

| Drug-related Grade ≥3 AEs | 38 | 50 |

| Data for some sorafenib adverse events were not specified in the provided source. |

Conclusion

The discovery and development of this compound exemplify a successful drug modification strategy, where deuteration has led to a clinically meaningful improvement in the therapeutic index of a known multi-kinase inhibitor. The robust preclinical data, demonstrating its potent anti-tumor activity through the inhibition of key signaling pathways, was successfully translated into the clinic, culminating in the positive results of the ZGDH3 trial. This compound's superiority in overall survival and its improved safety profile compared to sorafenib establish it as a new standard of care for the first-line treatment of unresectable hepatocellular carcinoma, particularly in the approved regions. Further research will likely explore its potential in other cancer types and in combination with other therapeutic modalities.

References

- 1. ascopubs.org [ascopubs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]

- 5. Analysis of common treatment-related adverse events of this compound and its correlation with efficacy: exploratory analysis of the ZGDH3 study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. URI alleviates tyrosine kinase inhibitors-induced ferroptosis by reprogramming lipid metabolism in p53 wild-type liver cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Donafenib on the Tumor Microenvironment: A Technical Overview for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Donafenib, a novel multi-kinase inhibitor, has demonstrated promising clinical activity, notably in hepatocellular carcinoma (HCC) and differentiated thyroid cancer. As a deuterated derivative of sorafenib, it exhibits an improved pharmacokinetic profile and a favorable safety profile.[1] This technical guide provides a comprehensive analysis of this compound's mechanism of action and its multifaceted effects on the intricate tumor microenvironment (TME). By targeting key signaling pathways, this compound not only exerts direct anti-tumor effects but also modulates the TME, influencing angiogenesis, immune cell infiltration, and the cytokine milieu. This document synthesizes available preclinical and clinical data, details relevant experimental methodologies, and visualizes key pathways to offer a thorough resource for professionals in oncology research and drug development.

Core Mechanism of Action

This compound is a small molecule tyrosine kinase inhibitor (TKI) that targets multiple kinases pivotal to tumor progression.[2] Its primary mechanism involves the inhibition of:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): By blocking VEGFR, this compound potently inhibits angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. This action effectively curtails the nutrient and oxygen supply to the tumor.[2]

-

PDGFR (Platelet-Derived Growth Factor Receptor): Inhibition of PDGFR further contributes to the anti-angiogenic effect and also impacts other aspects of tumor biology, including cell proliferation and survival.[3]

-

RAF/MEK/ERK Signaling Pathway: this compound targets RAF kinases, critical components of this pathway that is frequently overactive in cancer cells, leading to a reduction in tumor cell proliferation and survival.[2]

Beyond these primary targets, recent studies have elucidated that this compound can also induce ferroptosis and apoptosis in hepatocellular carcinoma cells through the activation of the p53 signaling pathway.[4][5] This is accompanied by an increase in reactive oxygen species (ROS) accumulation and alterations in the expression of key proteins involved in these cell death pathways.[5]

Modulation of the Tumor Microenvironment

The TME is a complex ecosystem of cancer cells, immune cells, stromal cells, blood vessels, and extracellular matrix that plays a crucial role in tumor progression and response to therapy. This compound's impact extends beyond the cancer cell itself to modulate several components of the TME.

Anti-Angiogenic Effects

As a potent inhibitor of VEGFR and PDGFR, this compound's most prominent effect on the TME is the suppression of angiogenesis.[2][3] Incomplete embolization during treatments like transcatheter arterial chemoembolization (TACE) can lead to hypoxia, which in turn upregulates VEGF and promotes angiogenesis. This compound helps to counteract this by down-regulating VEGF, thereby normalizing tumor vasculature.[6] Preclinical studies using a sustained-release system of this compound have shown a decrease in the high expression of VEGF following embolization.[7]

Immunomodulatory Effects

While direct quantitative data on this compound's effect on specific immune cell populations in the TME is still emerging, inferences can be drawn from studies on the structurally similar compound, sorafenib, and from combination therapy trials.

-

Immune Cell Infiltration: Preclinical studies on sorafenib suggest it can promote anti-tumor immunity by modulating various immune cells.[2] Low-dose sorafenib has been shown to increase the infiltration of tumoricidal CD8+ T-cells.[5] It is plausible that this compound, with its similar mechanism, also enhances the infiltration of cytotoxic T lymphocytes into the tumor.

-

Tumor-Associated Macrophages (TAMs): The TME is often characterized by a high infiltration of M2-polarized TAMs, which are generally considered pro-tumoral and immunosuppressive. Sorafenib has been shown to induce a shift from the M2 to the anti-tumoral M1 phenotype.[8] This repolarization can enhance anti-tumor immune responses.

-

Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are immature myeloid cells with potent immunosuppressive functions that accumulate in the TME. Some studies on sorafenib have indicated a decrease in MDSC frequency following successful treatment, while others suggest that sorafenib might enhance MDSC function under certain conditions, contributing to resistance.[5][9] The precise effect of this compound on MDSC populations requires further investigation.

Cytokine Profile Modulation

This compound's influence on the TME extends to the modulation of cytokine levels. As an anti-angiogenic agent, it can alter the levels of pro-angiogenic and inflammatory cytokines.

-

Pro-inflammatory Cytokines: Studies on sorafenib have shown that it can stimulate macrophages to produce pro-inflammatory cytokines such as IL-6, TNF-α, and IL-12, which can subsequently activate natural killer (NK) cells.[10] Another study in a precancerous lung injury model showed that sorafenib decreased TNF-α and IL-1β levels.[2]

-

Immunosuppressive Cytokines: The TME is often rich in immunosuppressive cytokines like TGF-β and IL-10. While direct evidence for this compound is limited, TKIs in general can influence the cytokine milieu, and a shift towards a more pro-inflammatory environment is a potential outcome of this compound treatment.

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize the available quantitative data on this compound's efficacy and its effects on the tumor and its microenvironment.

Table 1: Clinical Efficacy of this compound in Advanced Hepatocellular Carcinoma (HCC)

| Trial/Study | Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| ZGDH3 (Phase II/III) | This compound | 12.1 months | 3.7 months | 4.6% | 30.8% | [7] |

| Sorafenib | 10.3 months | 3.6 months | 2.7% | 28.7% | [7] | |

| Don-Sin (Phase II) | This compound + Sintilimab | 16.0 months | 6.2 months (mRECIST) | 23.3% (mRECIST) | 76.7% (mRECIST) | [2][11] |

| Triple Therapy (Retrospective) | This compound + PD-1 inhibitor + Transarterial therapy | Not Reached (12-month OS: 83.3%) | 9.00 months | 26.0% (Conversion to resection) | - | [12] |

| Sorafenib + PD-1 inhibitor + Transarterial therapy | 14.3 months (12-month OS: 54.3%) | 4.62 months | 3.3% (Conversion to resection) | - | [12] |

Table 2: Clinical Efficacy of this compound in Differentiated Thyroid Cancer (DTC)

| Trial/Study | Treatment Arm | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| Phase III | This compound | 12.9 months | 23.3% | 93.3% | [5][13] |

| Placebo | 6.4 months | 1.7% | 79.3% | [5][13] | |

| Phase II | This compound (300 mg bid) | 15.0 months | 13.3% | 100% | [5] |

| This compound (200 mg bid) | 9.4 months | 12.5% | 100% | [5] |

Signaling Pathways and Experimental Workflows

Key Signaling Pathways Modulated by this compound

The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathways targeted by this compound.

Experimental Workflow for TME Analysis

The following diagram outlines a general experimental workflow for assessing the impact of this compound on the tumor microenvironment in a preclinical setting.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for analyzing the effects of multi-kinase inhibitors like this compound on the TME.

Flow Cytometry for Immune Cell Profiling

-

Objective: To quantify the populations of various immune cells (e.g., T cells, macrophages, MDSCs) within the tumor.

-

Protocol Outline:

-

Tumor Dissociation: Freshly harvested tumors are mechanically minced and enzymatically digested (e.g., using a cocktail of collagenase and DNase) to obtain a single-cell suspension.

-

Cell Staining: The single-cell suspension is incubated with a cocktail of fluorescently-labeled antibodies specific for cell surface markers of different immune cell populations (e.g., CD3, CD4, CD8 for T cells; F4/80, CD11b, CD206 for macrophages; CD11b, Gr-1 for MDSCs).

-

Intracellular Staining (Optional): For intracellular markers (e.g., FoxP3 for regulatory T cells, cytokines like IFN-γ), cells are fixed and permeabilized before incubation with specific antibodies.

-

Data Acquisition: Stained cells are analyzed on a flow cytometer, where individual cells pass through a laser beam, and the emitted fluorescence is detected.

-

Data Analysis: The data is analyzed using specialized software to gate on specific cell populations and determine their percentages and absolute numbers.

-

Western Blotting for Signaling Pathway Analysis

-

Objective: To detect and quantify the expression and phosphorylation status of proteins in key signaling pathways.

-

Protocol Outline:

-

Protein Extraction: Cancer cells or tumor tissue are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the protein of interest (e.g., anti-phospho-ERK, anti-p53).

-

Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. The band intensity is quantified using densitometry software.

-

RNA Sequencing for Gene Expression Analysis

-

Objective: To obtain a comprehensive profile of gene expression changes in tumor cells or the TME following this compound treatment.

-

Protocol Outline:

-

RNA Extraction: High-quality total RNA is extracted from cells or tissues.

-

Library Preparation: The RNA is converted to a library of cDNA fragments suitable for sequencing. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.

-

Sequencing: The prepared library is sequenced using a next-generation sequencing (NGS) platform.

-

Data Analysis: The raw sequencing data is processed through a bioinformatics pipeline to align reads to a reference genome, quantify gene expression levels, and identify differentially expressed genes between this compound-treated and control groups. Pathway analysis can then be performed to identify enriched biological pathways.

-

Future Directions and Unanswered Questions

While our understanding of this compound's impact on the TME is growing, several key areas warrant further investigation:

-

Direct Quantification of TME Components: Rigorous preclinical studies are needed to provide specific quantitative data on the changes in immune cell subsets (CD8+ T cells, Tregs, M1/M2 macrophages, MDSCs) and cancer-associated fibroblasts (CAFs) in response to this compound monotherapy.

-

Cytokine and Chemokine Dynamics: A detailed analysis of the temporal changes in the cytokine and chemokine landscape within the TME following this compound treatment will provide a deeper understanding of its immunomodulatory effects.

-

Mechanisms of Resistance: The role of the TME in mediating both intrinsic and acquired resistance to this compound is a critical area for future research. Understanding how the TME evolves under the selective pressure of this compound will be key to developing effective combination strategies.

-

Combination Therapies: Further preclinical and clinical investigation into the synergistic effects of this compound with immunotherapy (e.g., checkpoint inhibitors) and other targeted agents is crucial to optimize its therapeutic potential. The impact of such combinations on the TME will be a key determinant of their success.

Conclusion

This compound is a promising multi-kinase inhibitor with a multifaceted mechanism of action that extends beyond direct tumor cell killing to the intricate remodeling of the tumor microenvironment. Its potent anti-angiogenic effects, coupled with its potential to modulate immune cell populations and cytokine profiles, underscore its significance in the landscape of cancer therapeutics. This technical guide provides a foundational understanding of this compound's interaction with the TME, based on current evidence. Continued research into the specific quantitative and mechanistic details of these interactions will be paramount in harnessing the full therapeutic potential of this compound and developing more effective combination strategies for the treatment of advanced cancers.

References

- 1. Co-Culture Device for in vitro High Throughput Analysis of Cancer-Associated Fibroblast and Cancer Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound combined with sintilimab for advanced hepatocellular carcinoma: a single arm phase II trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Investigation into the Use of Surufatinib and this compound as Novel Multi-Kinase Inhibitors Therapeutic Agents in Managing Advanced Differentiated Thyroid Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. This compound Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma: A Randomized, Open-Label, Parallel-Controlled Phase II-III Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modeling human tumor-immune environments in vivo for the preclinical assessment of immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy and safety of this compound plus transarterial chemoembolization and immunotherapy for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound shows potential as first-line treatment of advanced hepatocellular carcinoma | MDedge [mdedge.com]

- 12. This compound versus sorafenib in triple therapy for unresectable hepatocellular carcinoma: a propensity score-matched multicenter analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combined radiotherapy and immune checkpoint inhibition for the treatment of advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Donafenib-Induced Ferroptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donafenib, a multikinase inhibitor and a deuterated derivative of sorafenib, has demonstrated significant antitumor activity, particularly in hepatocellular carcinoma (HCC).[1][2] Emerging evidence has elucidated that a key mechanism underpinning its therapeutic efficacy is the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms, experimental validation, and key signaling pathways involved in this compound-induced ferroptosis in cancer cells. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel cancer therapeutic strategies.

Core Mechanism of this compound-Induced Ferroptosis

This compound instigates ferroptosis primarily by disrupting the cellular antioxidant defense systems, leading to overwhelming oxidative stress and lipid peroxidation. The central mechanism involves the inhibition of two key proteins: Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4).[1]

-

Inhibition of System Xc- and Glutathione Depletion: SLC7A11 is a crucial component of the cystine/glutamate antiporter, System Xc-, which imports cystine for the synthesis of glutathione (GSH).[1][4] GSH is a vital antioxidant and a necessary cofactor for GPX4.[1][5] By downregulating the expression of SLC7A11, this compound impedes cystine uptake, leading to a depletion of intracellular GSH.[1]

-

Inactivation of GPX4: GPX4 is a selenoenzyme that plays a pivotal role in detoxifying lipid peroxides, thereby protecting cells from ferroptosis.[1][6] The reduction in GSH levels caused by this compound indirectly inhibits the activity of GPX4, which relies on GSH to reduce lipid hydroperoxides to non-toxic lipid alcohols.[1][5] This inactivation of GPX4 is a critical event that allows for the unchecked accumulation of lipid reactive oxygen species (ROS).[1]

-

Iron-Dependent Lipid Peroxidation: The culmination of GSH depletion and GPX4 inactivation is the massive accumulation of lipid peroxides on cellular membranes, a hallmark of ferroptosis.[5] This process is iron-dependent, as iron facilitates the generation of ROS through the Fenton reaction, which in turn drives lipid peroxidation.[5][7]

Key Signaling Pathways

Several signaling pathways have been identified to be modulated by this compound to induce ferroptosis.

The p53 Signaling Pathway

Recent studies have shown that this compound can activate the p53 signaling pathway in hepatocellular carcinoma.[1][2] The tumor suppressor protein p53 can transcriptionally repress the expression of SLC7A11.[1] By upregulating p53, this compound further suppresses SLC7A11, exacerbating the depletion of GSH and promoting ferroptosis.[1]

This compound activates p53 to induce ferroptosis.

Synergistic Induction with GSK-J4 via HMOX1 Upregulation

This compound has been shown to act synergistically with the histone demethylase inhibitor GSK-J4 to induce ferroptosis in liver cancer.[3][8][9] This combination therapy leads to a significant upregulation of Heme Oxygenase 1 (HMOX1).[3][8] HMOX1 is an enzyme that degrades heme into biliverdin, carbon monoxide, and free ferrous iron (Fe2+).[5] The resulting increase in the intracellular labile iron pool fuels the Fenton reaction, thereby amplifying lipid peroxidation and promoting ferroptosis.[3][8]

Synergistic action of this compound and GSK-J4.

Combination with Alisertib via NF-κB/NRF2 Pathway Inhibition